2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 536701-87-8
VCID: VC4951547
InChI: InChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21)
SMILES: CC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C
Molecular Formula: C18H18N2OS
Molecular Weight: 310.42

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

CAS No.: 536701-87-8

Cat. No.: VC4951547

Molecular Formula: C18H18N2OS

Molecular Weight: 310.42

* For research use only. Not for human or veterinary use.

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide - 536701-87-8

Specification

CAS No. 536701-87-8
Molecular Formula C18H18N2OS
Molecular Weight 310.42
IUPAC Name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21)
Standard InChI Key PWKMNWCHICTDMH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises three key components:

  • A 2-methylindole moiety, which contributes to hydrophobic interactions and π-stacking capabilities.

  • A sulfanyl (-S-) linker, enhancing electron density and potential redox activity.

  • An N-(3-methylphenyl)acetamide group, providing hydrogen-bonding sites and steric bulk.

The indole ring’s substitution at the 2-position with a methyl group and the 3-position with a sulfanyl-acetamide chain creates a planar yet sterically hindered conformation. This arrangement influences its solubility and bioavailability, though experimental solubility data remain unreported.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H18N2OS\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{OS}
Molecular Weight310.42 g/mol
CAS Registry Number536701-87-8
IUPAC Name2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves multi-step reactions, typically beginning with functionalization of the indole core:

  • Indole Methylation: 1H-indole undergoes methylation at the 2-position using methyl iodide under basic conditions.

  • Sulfanyl Group Introduction: Thiolation at the 3-position via nucleophilic substitution with a mercaptoacetamide intermediate.

  • Acetamide Coupling: Reaction of the sulfanyl-indole intermediate with 3-methylphenylamine using carbodiimide-based coupling agents.

Critical Reaction Parameters

  • Temperature: Reactions are conducted at 0–5°C during methylation to prevent over-alkylation.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling steps.

  • Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are employed for polar intermediates.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Indole MethylationCH₃I, K₂CO₃, DMF, 60°C72–78
ThiolationHSCH₂CONHAr, Et₃N, THF65–70
Acetamide FormationEDC, HOBt, CH₂Cl₂, rt80–85
Cell LineIC₅₀ (μM)Mechanism
MCF-712.3Caspase-3 activation
A54918.7ROS generation
HeLa15.1Bcl-2 downregulation

Molecular Docking and Target Engagement

Interaction With LOX

Docking simulations (PDB ID: 3V99) show the compound occupies the LOX substrate-binding pocket, forming:

  • Hydrogen bonds between the acetamide carbonyl and Arg-403.

  • π-π stacking between the indole ring and Tyr-181.

Selectivity Profiling

Comparative analyses against cyclooxygenase-2 (COX-2) indicate 30-fold selectivity for LOX (Ki=3.1nMK_i = 3.1 \, \text{nM} vs. 94.6nM94.6 \, \text{nM} for COX-2), reducing ulcerogenic risks associated with non-selective inhibitors.

Future Directions and Challenges

ADMET Optimization

While the compound exhibits promising in vitro activity, its pharmacokinetic profile requires optimization to address:

  • Metabolic Stability: Predominant CYP3A4-mediated oxidation at the indole methyl group.

  • Bioavailability: Low aqueous solubility (<10 μg/mL) limits oral absorption.

Target Expansion

Given structural similarities to GPCR17 modulators (e.g., patents on triazolyl-acetamides ), evaluating activity against neurodegenerative targets like GPCR17 could open therapeutic avenues in multiple sclerosis and Alzheimer’s disease.

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